molecular formula C8H15NO2 B13550528 Methyl 3-(3-aminocyclobutyl)propanoate

Methyl 3-(3-aminocyclobutyl)propanoate

Cat. No.: B13550528
M. Wt: 157.21 g/mol
InChI Key: FSLYZQSKAFTWKK-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminocyclobutyl)propanoate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid and contains a cyclobutyl ring with an amino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminocyclobutyl)propanoate typically involves the reaction of 3-aminocyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as solvent extraction, distillation, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminocyclobutyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(3-aminocyclobutyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activity.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminocyclobutyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The ester group may also undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-aminocyclopentyl)propanoate
  • Methyl 3-(3-aminocyclohexyl)propanoate
  • Methyl 3-(3-aminocycloheptyl)propanoate

Uniqueness

Methyl 3-(3-aminocyclobutyl)propanoate is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with larger ring sizes, such as cyclopentyl or cyclohexyl derivatives. The unique structural features of the cyclobutyl ring can lead to different reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-(3-aminocyclobutyl)propanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)3-2-6-4-7(9)5-6/h6-7H,2-5,9H2,1H3

InChI Key

FSLYZQSKAFTWKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CC(C1)N

Origin of Product

United States

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